3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative with a sulfanyl-linked 1,2,4-oxadiazole substituent. Its molecular formula is C₂₃H₂₀FN₅OS, and molecular weight is 433.50 g/mol. The compound features a pyridazine core substituted at the 3-position with a 4-ethylphenyl group and at the 6-position with a sulfanylmethyl-1,2,4-oxadiazole moiety bearing a 4-fluorophenyl ring. This structure combines aromatic heterocycles (pyridazine and oxadiazole) with polarizable sulfur and fluorine atoms, which may influence its physicochemical properties and biological interactions .
Pyridazine derivatives are often explored for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their ability to engage in hydrogen bonding and π-π stacking interactions . The sulfanyl linker in this compound may enhance metabolic stability compared to sulfonate or ester linkages commonly seen in related structures .
Properties
IUPAC Name |
5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-7-9-17(22)10-8-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCMCQORQLDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps. One common route starts with the preparation of the pyridazine core, followed by the introduction of the ethylphenyl and fluorophenyl-oxadiazole groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridazine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the pyridazine core.
Scientific Research Applications
Anticancer Potential
-
Mechanism-Based Approaches :
The 1,3,4-oxadiazole moiety present in the compound has been associated with high bioactivity and specificity in binding to biological targets. Research indicates that derivatives of 1,3,4-oxadiazole exhibit a wide range of biological activities, including anticancer properties. Studies have shown that these derivatives can inhibit thymidine phosphorylase activity in various cancer cell lines, including breast cancer (MCF-7) and leukemia lines . -
Case Studies :
- A study synthesized several 1,3,4-oxadiazole derivatives that demonstrated significant anticancer activity against MCF-7 cells. Notably, compounds with the oxadiazole scaffold showed enhanced potency compared to standard chemotherapy agents like Adriamycin .
- Another investigation focused on derivatives containing sulfonamide functionalities showed broad-spectrum antiproliferative activity against multiple cancer types, indicating the potential of the oxadiazole-containing compounds in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The oxadiazole ring has been linked to various antimicrobial activities against both gram-positive and gram-negative bacteria. This is particularly relevant as resistance to conventional antibiotics continues to rise.
Inhibitory Effects on Enzymes
Research has highlighted the ability of compounds similar to 3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine to inhibit specific enzymes involved in cancer proliferation and metabolism. These include:
- Thymidine Phosphorylase : Inhibitors of this enzyme have shown promise in reducing tumor growth and enhancing the efficacy of existing anticancer drugs.
Anti-inflammatory and Antioxidant Properties
The compound may also exhibit anti-inflammatory and antioxidant activities. The presence of sulfur and fluorine atoms in its structure could enhance its interaction with biological systems, potentially leading to therapeutic effects against inflammation-related diseases.
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, we compare it with structurally analogous pyridazine and oxadiazole derivatives from recent literature and screening databases.
Table 1: Structural and Molecular Comparison
Key Observations :
Sulfanyl vs. Sulfonate: Unlike sulfonate-linked pyridazines (e.g., compounds in ), the sulfanyl linker in the target compound may reduce susceptibility to enzymatic hydrolysis, improving metabolic stability .
Molecular Weight and Lipophilicity: The target compound (433.50 g/mol) is heavier than its non-fluorinated analog (402.52 g/mol) due to the fluorine atom and additional aromatic substitution . The 4-ethylphenyl group contributes to higher lipophilicity compared to methoxy or methylsulfanyl substituents, which could influence membrane permeability .
Biological Relevance: While specific activity data for the target compound are unavailable in the provided evidence, structurally related pyridazine derivatives (e.g., triazolo-pyridazines in ) show activity as kinase inhibitors or antimicrobial agents .
Biological Activity
The compound 3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, a pyridazine derivative, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridazine ring substituted with an ethylphenyl group and a sulfanyl-linked oxadiazole moiety.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail these activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives related to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 1.0 | 2.0 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is crucial in treating infections caused by resistant strains .
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays indicated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 15 | G2/M phase arrest |
These findings suggest that the compound could be a candidate for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same class:
- Case Study on Antimicrobial Properties : A study involving derivatives of oxadiazole reported significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those observed for our compound .
- Case Study on Anticancer Effects : Research on pyridazine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, supporting the potential therapeutic applications of our compound in oncology .
Q & A
Q. What are the standard protocols for synthesizing 3-(4-ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Prepare the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Introduce the sulfanyl-pyridazine moiety by reacting the oxadiazole intermediate with a thiol-containing pyridazine derivative. Pyridine is often used as a base to facilitate nucleophilic substitution at 5°C, followed by extraction with ethyl acetate and purification via column chromatography .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products like disulfides.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Spectroscopy :
- NMR (¹H, ¹³C, and 19F) to confirm substituent positions and fluorine integration .
- FT-IR to validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole).
- Chromatography :
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- LC-MS to confirm molecular weight and detect trace impurities .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on target-specific assays:
- Antimicrobial Activity : Follow protocols from pyrazole/isoxazole derivatives, using in vitro broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing byproduct formation?
- Methodological Answer :
- Reaction Optimization :
- Vary catalysts (e.g., Pd/C for coupling reactions) and solvents (e.g., switch from DMF to acetonitrile for better solubility).
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Byproduct Mitigation :
- Introduce scavengers (e.g., polymer-bound thiophiles) to trap excess thiols.
- Employ gradient HPLC purification to separate closely eluting impurities .
Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Data Reconciliation :
- Standardize assay conditions (e.g., pH, temperature, and cell passage number) .
- Validate results across multiple replicates and independent labs.
- Mechanistic Studies :
- Perform binding affinity assays (e.g., SPR or ITC) to confirm target engagement.
- Use molecular docking to identify structural motifs influencing activity variations .
Q. What experimental designs are recommended for studying this compound’s environmental fate?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab-Scale) :
- Determine log P (octanol-water partition coefficient) to predict bioavailability .
- Assess photodegradation under simulated sunlight (λ = 290–800 nm) .
- Phase 2 (Ecosystem Modeling) :
- Use microcosms to study biodegradation in soil/water systems.
- Apply LC-MS/MS to quantify residual levels in biotic (e.g., Daphnia) and abiotic compartments .
Q. How can computational methods enhance understanding of this compound’s pharmacodynamic profile?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor interactions (e.g., with kinases) using GROMACS or AMBER .
- QSAR Modeling :
- Train models on analogs with known activity data to predict ADMET properties .
- In Silico Toxicity :
- Use platforms like Toxtree or ProTox-II to flag potential mutagenicity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardization :
- Use the shake-flask method with buffered solutions (pH 7.4) and control temperature (25°C ± 0.5) .
- Advanced Techniques :
- Employ nano-DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility .
- Validate with PAMPA (Parallel Artificial Membrane Permeability Assay) for biorelevant solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
